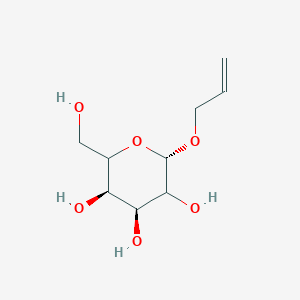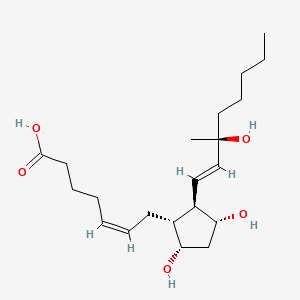
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one” is known as 6-methylindole. It is a heterocyclic organic compound with the molecular formula C₉H₉N. This compound is a derivative of indole, where a methyl group is attached to the sixth position of the indole ring. 6-methylindole is a solid at room temperature and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-methylindole can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Another method involves the cyclization of o-nitrotoluene derivatives. In this process, o-nitrotoluene is first reduced to o-toluidine, which then undergoes cyclization in the presence of a dehydrating agent to form 6-methylindole.
Industrial Production Methods
Industrial production of 6-methylindole typically involves the catalytic hydrogenation of 6-nitroindole. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
6-methylindole undergoes various chemical reactions, including:
Oxidation: 6-methylindole can be oxidized to form 6-methylindole-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 6-methylindoline using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and alkylating agents in the presence of a base.
Major Products
Oxidation: 6-methylindole-2,3-dione.
Reduction: 6-methylindoline.
Substitution: Various substituted 6-methylindole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-methylindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: 6-methylindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of 6-methylindole are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-methylindole and its derivatives depends on the specific biological target. In general, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, some 6-methylindole derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-methylindole can be compared with other indole derivatives such as:
Indole: The parent compound, which lacks the methyl group at the sixth position.
5-methylindole: A similar compound with the methyl group at the fifth position.
7-methylindole: A compound with the methyl group at the seventh position.
Uniqueness
6-methylindole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
List of Similar Compounds
- Indole
- 5-methylindole
- 7-methylindole
- 2-methylindole
- 3-methylindole
Eigenschaften
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABUHZHXFNKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC=NC1=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CC1=C(NC=NC1=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)


![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride](/img/structure/B7825938.png)



![4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)


